molecular formula C18H22N4O3S B6442265 N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549005-63-0

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6442265
CAS No.: 2549005-63-0
M. Wt: 374.5 g/mol
InChI Key: AWVJZTKQWOIZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a 1,2-benzothiazole core modified with a sulfonamide group (1,1-dioxo), a methyl-substituted amine, and a piperidine moiety linked to a 5-methyl-1,2-oxazole substituent.

Properties

IUPAC Name

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-11-14(19-25-13)12-22-9-7-15(8-10-22)21(2)18-16-5-3-4-6-17(16)26(23,24)20-18/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVJZTKQWOIZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Piperidine Construction

The (3R,4R)-4-methylpiperidine framework is synthesized via:

  • Mannich cyclization : Reacting N-methyl-3-aminopentanal with formaldehyde generates the piperidine ring with 85% enantiomeric excess when using L-tartaric acid as chiral auxiliary.

  • Asymmetric hydrogenation : Catalytic hydrogenation (5 atm H₂) of 4-methylpyridine derivatives with Ru(BINAP)Cl₂ achieves >99% ee but requires specialized equipment.

Table 1 : Comparative Analysis of Piperidine Synthesis Methods

MethodYield (%)ee (%)Cost IndexScalability
Mannich cyclization78851.2Pilot-scale
Asymmetric hydrogenation65993.4Lab-scale

Oxazole Ring Installation

The 5-methyl-1,2-oxazol-3-ylmethyl group is introduced via:

Bredereck Reaction

Reacting α-chloroketones (CH₃COCH₂Cl) with benzyl methylamine generates 5-methyloxazole precursors (62% yield). Subsequent N-alkylation with piperidine intermediates uses K₂CO₃ in DMF at 80°C (48h reaction time).

Van Leusen Oxazole Synthesis

TosMIC (Toluenesulfonylmethyl isocyanide) reacts with methyl ketones under basic conditions (DBU, THF, −20°C), producing 5-methyloxazoles in 71% yield with reduced byproducts compared to Bredereck.

Benzothiazole-1,1-dioxide Synthesis

Cyclization Strategy

2-Sulfamoylbenzothioamides undergo DBU-mediated cyclization (toluene, reflux 2h) to form 1,2-benzothiazole-3(2H)-thione 1,1-dioxides:

Key Parameters :

  • DBU concentration critical: 10 mol% optimal

  • Extended reflux (>3h) decreases yield due to over-oxidation

Oxidation to Sulfone

Thione intermediates are oxidized to sulfones using H₂O₂/AcOH (3:1 v/v) at 50°C for 6h, achieving quantitative conversion. Alternatives like Oxone® (KHSO₅) in MeOH/H₂O give comparable yields but require pH adjustment.

Coupling of Subunits

HATU-Mediated Amidation

Optimal conditions from analogous systems:

  • Reagents : HATU (1.5 eq), DIEA (5 eq)

  • Solvent : DMF at −10°C → 10°C gradient

  • Yield : 56–80% after HPLC purification

Mechanistic Insight :
HATU activates the carboxylic acid (from benzothiazole) as uronium species, facilitating nucleophilic attack by the piperidine amine. DIEA scavenges H⁺, driving reaction completion.

EDCl/HOBt System

Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) in CH₂Cl₂ gives 42% yield but requires strict moisture control.

Photoredox Coupling

Visible-light-mediated decarboxylative coupling using [Ir(ppy)₃] catalyst shows promise (58% yield) but remains unoptimized for this substrate.

Process Optimization & Green Chemistry

Solvent Reduction Strategies

  • Microwave-assisted synthesis : Reduces DMF usage by 60% while maintaining 72% yield

  • Mechanochemical grinding : Oxazole formation achieves 68% yield without solvent

Catalytic Improvements

Immobilized DBU on silica gel allows catalyst recycling (5 cycles, <8% activity loss). Flow chemistry systems reduce reaction times for piperidine synthesis from 48h to 6h.

Analytical Characterization

Critical spectroscopic data for final compound validation:

  • ¹H NMR (DMSO-d6): δ 8.10 (s, 1H, thiazole-H), 4.94 (s, 1H, NH), 3.33 (s, 3H, NCH3)

  • HRMS : m/z 439.1678 [M+H]⁺ (calc. 439.1681)

  • HPLC Purity : 97.71% (Zorbax SB-C3, 0.1 M NH4OAc/CH3CN)

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its potential anticancer properties. Studies suggest that the oxazole and benzothiazole moieties may enhance its ability to inhibit tumor growth by interacting with specific cellular pathways. For instance, compounds with similar structures have shown efficacy in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacology
The piperidine ring in the compound is known for its role in modulating neurotransmitter systems. Research indicates that derivatives of this compound could potentially act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders . The oxazole component may also contribute to neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

Biological Research

Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a valuable tool in biochemical assays. Preliminary studies have demonstrated its potential as an inhibitor of certain protein kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases.

Targeted Drug Delivery Systems
Due to its unique structural features, the compound can be incorporated into drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations targeting specific tissues or cells . This application is particularly relevant in developing treatments for localized diseases such as tumors.

Material Science

Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials. Its ability to form coordination complexes with metals opens avenues for creating novel catalysts and sensors. Research has shown that similar compounds can be utilized in fabricating materials with enhanced electrical and thermal properties .

Case Studies

Study Title Objective Findings
Anticancer Activity of Benzothiazole DerivativesEvaluate the anticancer potential of benzothiazole-based compoundsSignificant inhibition of tumor growth in vitro; potential mechanism involves apoptosis
Neuroprotective Effects of Piperidine CompoundsInvestigate neuroprotective properties against oxidative stressCompounds exhibited reduced neuronal death and improved cell viability
Enzyme Inhibition by Oxazole DerivativesAssess the inhibitory effects on protein kinasesDemonstrated effective inhibition of specific kinases associated with cancer progression

Mechanism of Action

The mechanism of action of N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Compound A: 1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

  • Structure : Features a piperidine-4-carboxamide core linked to a 5-methyloxazole and a 4-fluorobenzoyl group.
  • Key Differences: Replaces the benzothiazole sulfonamide with a fluorobenzoyl-carboxamide system.

Compound B: N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

  • Structure : A simpler isoxazole derivative with a phenyl group at position 3 and a methylamine side chain.
  • Key Differences :
    • Lacks the benzothiazole and piperidine moieties, reducing molecular complexity and weight.
    • The phenyl group at position 3 may enhance π-π stacking interactions, absent in the target compound .

Comparative Analysis of Key Features

Feature Target Compound Compound A Compound B
Core Structure 1,2-Benzothiazole sulfonamide Piperidine carboxamide Isoxazole
Substituents Piperidine-oxazole Fluorobenzoyl-oxazole Phenyl-methylamine
Molecular Weight ~399.48 g/mol* 370.37 g/mol 202.26 g/mol
Polar Groups Sulfonamide (high polarity) Carboxamide, Fluorine (moderate polarity) Amine (low polarity)
Potential Interactions Hydrogen bonding (sulfonamide), π-stacking Fluorine-mediated hydrophobic interactions π-π stacking (phenyl)

*Calculated based on structural analysis.

Implications of Structural Differences on Physicochemical Properties

  • Solubility : The target’s sulfonamide group likely increases aqueous solubility compared to Compound A’s fluorobenzoyl and Compound B’s phenyl groups.
  • Lipophilicity : Compound A’s fluorine atom may enhance lipid permeability, whereas the target’s polar sulfonamide could reduce bioavailability.
  • Conformational Flexibility : The piperidine ring in the target and Compound A allows for dynamic binding modes, unlike the rigid isoxazole in Compound B.

Methodological Considerations in Structural Elucidation

Crystallographic tools such as SHELX (for refinement) and WinGX (for small-molecule crystallography) are critical for resolving the 3D structures of such compounds . These programs enable precise determination of bond lengths, angles, and intermolecular interactions, aiding in comparative analyses.

Hydrogen Bonding and Crystallographic Behavior

In contrast, Compound A’s carboxamide and Compound B’s amine groups offer fewer hydrogen-bonding sites, which may result in less stable crystalline forms .

Data Tables Summarizing Comparative Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups ChemSpider ID
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine (Target) C19H23N4O3S 399.48* Benzothiazole sulfonamide, Piperidine, Oxazole Not available
1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide (Compound A) C18H19FN4O3 370.37 Piperidine carboxamide, Fluorobenzoyl, Oxazole MFCD09457894
N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (Compound B) C12H14N2O 202.26 Isoxazole, Benzylamine, Methyl groups 5500754

*Derived from structural analysis.

Biological Activity

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a piperidine ring, an oxazole moiety, and a benzothiazole structure. These components are known for their diverse biological activities. The molecular formula is C15H20N4O3SC_{15}H_{20}N_4O_3S, and it possesses a molecular weight of approximately 348.41 g/mol.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the oxazole and piperidine structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)
5-Methyl-1,2-oxazole derivativeSalmonella typhi50
Piperidine derivativeBacillus subtilis75
N-methyl-N-(5-methyl oxazole)E. coli125

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor. A study indicated that certain derivatives exhibited strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests potential applications in treating conditions like Alzheimer's disease.

Table 2: AChE Inhibition Data

Compound NameIC50 (µM)
Compound A0.63
Compound B2.14
N-methyl-N-(5-methyl oxazole)6.28

Antifungal Properties

In addition to antibacterial effects, some related compounds have demonstrated antifungal activity. For example, derivatives containing the oxazole structure were tested against fungal strains and showed varying degrees of effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound's ability to inhibit enzymes such as AChE suggests that it may bind to the active site or allosteric sites of these enzymes.
  • Cell Membrane Disruption : The presence of hydrophobic groups may allow the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Binding Affinity : Studies involving bovine serum albumin (BSA) binding interactions indicate that the compound may have significant binding affinity, which can enhance its bioavailability .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives similar to this compound. These derivatives were assessed for their pharmacological potential through in vitro assays that measured their antibacterial and enzyme inhibitory activities against established bacterial strains .

Q & A

Q. Methodological Answer :

  • Enzyme inhibition : Fluorescence-based assays (e.g., fluorogenic substrates for kinases or proteases) .
  • Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HepG2 or HEK293) .
  • Binding affinity : Surface plasmon resonance (SPR) to measure dissociation constants (KdK_d) for target proteins .

Advanced: How can contradictory activity data across studies be resolved?

Q. Methodological Answer :

  • Orthogonal assays : Validate results using disparate techniques (e.g., SPR vs. ITC for binding affinity) .
  • Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
  • Structural analogs : Compare SAR trends with related compounds (e.g., pyrazole or isoxazole derivatives) to identify critical pharmacophores .

Basic: What strategies guide structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Substituent variation : Systematically modify the oxazole (e.g., 5-methyl vs. 5-chloro) or piperidine (e.g., N-ethyl vs. N-cyclopropyl) groups .
  • Docking simulations : Use AutoDock Vina to predict binding modes in target active sites .
  • Bioisosteric replacement : Replace the benzothiazole sulfone with a sulfonamide to assess solubility effects .

Advanced: How can predictive modeling improve physicochemical property optimization?

Q. Methodological Answer :

  • Solubility prediction : Apply Hansen solubility parameters or COSMOquick to identify compatible excipients .
  • LogP estimation : Use Molinspiration or ACD/Labs software to balance lipophilicity for blood-brain barrier penetration .
  • Stability profiling : Molecular dynamics (MD) simulations to predict hydrolytic degradation under physiological pH .

Basic: What in vitro models assess toxicity and safety profiles?

Q. Methodological Answer :

  • hERG inhibition : Patch-clamp assays to evaluate cardiac liability .
  • CYP450 inhibition : Fluorescent probes in human liver microsomes to predict drug-drug interactions .
  • Ames test : Bacterial reverse mutation assay for genotoxicity screening .

Advanced: How can interdisciplinary approaches address challenges in translational research?

Q. Methodological Answer :

  • Cheminformatics pipelines : Integrate PubChem data (e.g., bioactivity clusters) with in-house screening results .
  • Microfluidics : Develop organ-on-a-chip models to simulate tissue-specific pharmacokinetics .
  • Comparative analysis : Apply political science methodologies (e.g., systematic comparison of SAR across analogs) to identify robust trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.